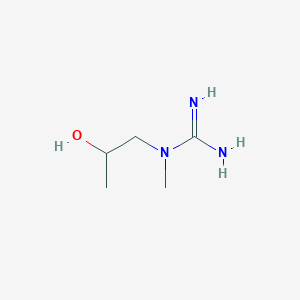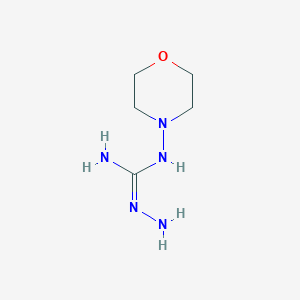
2-Amino-1-morpholin-4-ylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-morpholin-4-ylguanidine, also known as AMG-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research in the field of medicine.
Wirkmechanismus
The mechanism of action of 2-Amino-1-morpholin-4-ylguanidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells, as well as other physiological effects.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, 2-Amino-1-morpholin-4-ylguanidine has been shown to have a variety of other biochemical and physiological effects. For example, studies have shown that 2-Amino-1-morpholin-4-ylguanidine can inhibit the activity of certain enzymes involved in the inflammatory response, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Amino-1-morpholin-4-ylguanidine in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that the synthesis of this compound can be complex and time-consuming, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Amino-1-morpholin-4-ylguanidine. One area of focus could be on developing new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Another area of research could be on the compound's potential use as a treatment for inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 2-Amino-1-morpholin-4-ylguanidine and its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of 2-Amino-1-morpholin-4-ylguanidine is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of morpholine with guanidine in the presence of a catalyst. This reaction results in the formation of 2-Amino-1-morpholin-4-ylguanidine, which can then be purified and used for further research.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-morpholin-4-ylguanidine has been studied extensively for its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 2-Amino-1-morpholin-4-ylguanidine can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer treatments.
Eigenschaften
CAS-Nummer |
186404-40-0 |
|---|---|
Produktname |
2-Amino-1-morpholin-4-ylguanidine |
Molekularformel |
C5H13N5O |
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
2-amino-1-morpholin-4-ylguanidine |
InChI |
InChI=1S/C5H13N5O/c6-5(8-7)9-10-1-3-11-4-2-10/h1-4,7H2,(H3,6,8,9) |
InChI-Schlüssel |
COSCFZFLKBURFI-UHFFFAOYSA-N |
Isomerische SMILES |
C1COCCN1N/C(=N\N)/N |
SMILES |
C1COCCN1NC(=NN)N |
Kanonische SMILES |
C1COCCN1NC(=NN)N |
Synonyme |
Hydrazinecarboximidamide, N-4-morpholinyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68273.png)
![[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate](/img/structure/B68274.png)

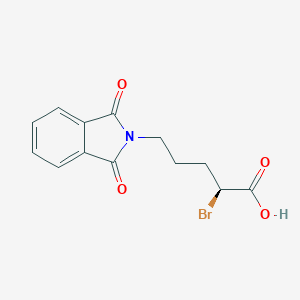
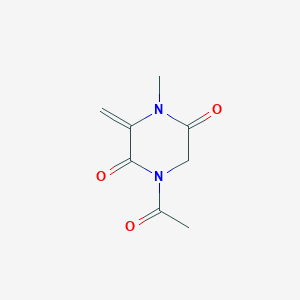
![Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B68283.png)
![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)
![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)
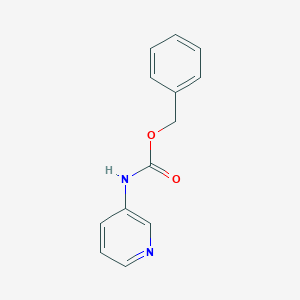
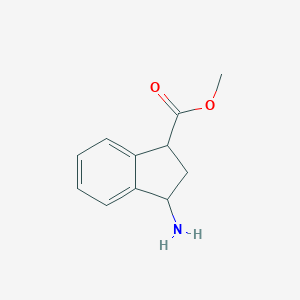
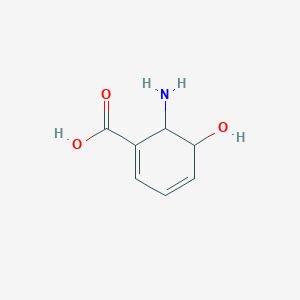
![7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one](/img/structure/B68292.png)
